molecular formula C17H27N B14252616 1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline CAS No. 400765-31-3

1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14252616
CAS No.: 400765-31-3
M. Wt: 245.4 g/mol
InChI Key: IVAKCYXPYGBUEU-UHFFFAOYSA-N
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Description

1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the alkylation of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: Lacks the butyl group, which may affect its reactivity and applications.

    1-Butyl-2,2,4,7-tetramethylquinoline: Similar structure but without the tetrahydro component, leading to different chemical and biological properties.

    1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroisoquinoline: An isomer with a different arrangement of atoms, resulting in distinct characteristics.

Properties

CAS No.

400765-31-3

Molecular Formula

C17H27N

Molecular Weight

245.4 g/mol

IUPAC Name

1-butyl-2,2,4,7-tetramethyl-3,4-dihydroquinoline

InChI

InChI=1S/C17H27N/c1-6-7-10-18-16-11-13(2)8-9-15(16)14(3)12-17(18,4)5/h8-9,11,14H,6-7,10,12H2,1-5H3

InChI Key

IVAKCYXPYGBUEU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)C)C(CC1(C)C)C

Origin of Product

United States

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